molecular formula C10H7BrN2S B2740240 (2E)-3-(4-BROMOPHENYL)-2-CYANOPROP-2-ENETHIOAMIDE CAS No. 68029-54-9

(2E)-3-(4-BROMOPHENYL)-2-CYANOPROP-2-ENETHIOAMIDE

Cat. No.: B2740240
CAS No.: 68029-54-9
M. Wt: 267.14
InChI Key: JOJTVFIVYQYWGX-VMPITWQZSA-N
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Description

(2E)-3-(4-BROMOPHENYL)-2-CYANOPROP-2-ENETHIOAMIDE is an organic compound characterized by the presence of a bromophenyl group, a cyano group, and a propenethioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-BROMOPHENYL)-2-CYANOPROP-2-ENETHIOAMIDE typically involves the reaction of 4-bromobenzaldehyde with malononitrile in the presence of a base to form the corresponding 4-bromobenzylidene malononitrile. This intermediate is then reacted with thiourea under basic conditions to yield the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification techniques such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-BROMOPHENYL)-2-CYANOPROP-2-ENETHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-(4-BROMOPHENYL)-2-CYANOPROP-2-ENETHIOAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-(4-BROMOPHENYL)-2-CYANOPROP-2-ENETHIOAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the cyano and bromophenyl groups can influence its binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Propenethioamide, 3-(4-chlorophenyl)-2-cyano-, (E)-: Similar structure but with a chlorine atom instead of bromine.

    2-Propenethioamide, 3-(4-fluorophenyl)-2-cyano-, (E)-: Similar structure but with a fluorine atom instead of bromine.

    2-Propenethioamide, 3-(4-methylphenyl)-2-cyano-, (E)-: Similar structure but with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in (2E)-3-(4-BROMOPHENYL)-2-CYANOPROP-2-ENETHIOAMIDE imparts unique chemical and physical properties, such as increased molecular weight and potential for specific interactions with biological targets. This uniqueness can influence its reactivity and applications compared to similar compounds with different substituents.

Properties

IUPAC Name

(E)-3-(4-bromophenyl)-2-cyanoprop-2-enethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2S/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-5H,(H2,13,14)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJTVFIVYQYWGX-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C(=S)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(\C#N)/C(=S)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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